molecular formula C17H11Cl3N2O2 B5030059 (4E)-1-(3-chloro-4-methylphenyl)-4-[(2,4-dichlorophenyl)methylidene]pyrazolidine-3,5-dione

(4E)-1-(3-chloro-4-methylphenyl)-4-[(2,4-dichlorophenyl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B5030059
M. Wt: 381.6 g/mol
InChI Key: ZGESILJGVOPOPY-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-1-(3-chloro-4-methylphenyl)-4-[(2,4-dichlorophenyl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core with substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(3-chloro-4-methylphenyl)-4-[(2,4-dichlorophenyl)methylidene]pyrazolidine-3,5-dione typically involves the condensation of 3-chloro-4-methylbenzaldehyde with 2,4-dichlorobenzaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Catalyst: Acidic or basic catalysts such as acetic acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(3-chloro-4-methylphenyl)-4-[(2,4-dichlorophenyl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4E)-1-(3-chloro-4-methylphenyl)-4-[(2,4-dichlorophenyl)methylidene]pyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (4E)-1-(3-chloro-4-methylphenyl)-4-[(2,4-dichlorophenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer research, it may induce apoptosis in cancer cells by disrupting cellular pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Bromomethyl methyl ether

Comparison

Compared to similar compounds, (4E)-1-(3-chloro-4-methylphenyl)-4-[(2,4-dichlorophenyl)methylidene]pyrazolidine-3,5-dione is unique due to its specific substitution pattern on the phenyl rings and the presence of the pyrazolidine-3,5-dione core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(4E)-1-(3-chloro-4-methylphenyl)-4-[(2,4-dichlorophenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O2/c1-9-2-5-12(8-14(9)19)22-17(24)13(16(23)21-22)6-10-3-4-11(18)7-15(10)20/h2-8H,1H3,(H,21,23)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGESILJGVOPOPY-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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